

# Application Notes and Protocols for (S,S)-TsDPEN Reactions

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## Compound of Interest

Compound Name: (S,S)-TsDPEN

Cat. No.: B131608

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

**(S,S)-TsDPEN**, or (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, is a highly effective chiral diamine ligand used in asymmetric catalysis.[1][2] It is most prominently employed in combination with ruthenium to form catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, yielding chiral alcohols and amines with high enantioselectivity.[3][4][5] These chiral products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[3] The catalyst system, often referred to as a Noyori-type catalyst, operates through a metal-ligand bifunctional mechanism, enabling efficient and selective hydrogen transfer.[6] This document provides detailed protocols and application data for researchers utilizing **(S,S)-TsDPEN** in their synthetic endeavors.

## Catalyst System and Key Variants:

The active catalyst is typically a ruthenium(II) complex containing the **(S,S)-TsDPEN** ligand and an arene ligand (e.g., p-cymene, mesitylene).[3][7] Common catalyst precursors include  $[\text{RuCl}_2(\text{p-cymene})]_2$  and  $\text{Ru}(\text{OTf})_2$ . [3][6] The catalyst can be prepared in situ from the ruthenium dimer and the **(S,S)-TsDPEN** ligand or used as a pre-formed complex.[8] A "tethered" version of the catalyst, where the arene is linked to the diamine ligand, has also been developed to enhance stereochemical control.[6]

## Experimental Protocols

## Protocol 1: In Situ Preparation of RuCl(S,S)-TsDPEN Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ preparation of the catalyst followed by a typical asymmetric transfer hydrogenation of a model ketone, acetophenone, using a formic acid/triethylamine mixture as the hydrogen source.

Materials:

- [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub> dimer
- **(S,S)-TsDPEN**
- Acetophenone
- Formic acid (HCOOH)
- Triethylamine (TEA)
- Anhydrous solvent (e.g., Dichloromethane, DMF)
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating plate
- Nitrogen or Argon gas supply

Procedure:

- Catalyst Preparation (in situ):
  - In a Schlenk flask under an inert atmosphere, dissolve [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub> (1 mol%) and **(S,S)-TsDPEN** (2.2 mol%) in the chosen anhydrous solvent.
  - Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex, RuCl--INVALID-LINK--. Some protocols may involve heating to facilitate complex formation.[8]

- Asymmetric Transfer Hydrogenation:
  - Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
  - To the flask containing the catalyst solution, add the acetophenone substrate (100 mol%).
  - Add the formic acid/triethylamine mixture to the reaction.
  - Stir the reaction mixture at the desired temperature (e.g., 28-40°C) and monitor the progress by TLC or GC.
  - Upon completion, quench the reaction by adding water.
  - Extract the product with an organic solvent (e.g., ethyl acetate).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the resulting (R)-1-phenylethanol by column chromatography.
  - Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

## Protocol 2: Asymmetric Hydrogenation of 4-Chromanone using a Pre-formed Ruthenium Catalyst

This protocol details the asymmetric hydrogenation of a base-sensitive ketone using molecular hydrogen and a pre-formed ruthenium catalyst.

Materials:

- Ru(OTf)<sub>2</sub>·2THF catalyst
- 4-Chromanone
- Anhydrous methanol (CH<sub>3</sub>OH)
- High-pressure autoclave equipped with a magnetic stirrer

- Hydrogen gas supply

#### Procedure:

- Reaction Setup:
  - In a glass liner for the autoclave, dissolve 4-chromanone and the Ru(OTf)<sub>2</sub>-[INVALID-LINK-](#) catalyst in anhydrous methanol. The substrate-to-catalyst ratio (S/C) can range from 1000 to 3000.[\[3\]](#)[\[9\]](#)
  - Place the liner inside the autoclave and seal the vessel.
- Hydrogenation:
  - Purge the autoclave with hydrogen gas several times to remove air.
  - Pressurize the autoclave with hydrogen to the desired pressure (e.g., 17 atm).[\[3\]](#)
  - Heat the reaction mixture to the specified temperature (e.g., 50°C) with vigorous stirring.[\[3\]](#)
  - Maintain the reaction conditions for the required time (e.g., 8 hours) or until substrate consumption is complete as monitored by a suitable analytical technique.[\[3\]](#)
- Work-up and Analysis:
  - Cool the autoclave to room temperature and carefully vent the hydrogen gas.
  - Remove the reaction mixture and concentrate it under reduced pressure.
  - The product, (S)-4-chromanol, can be purified if necessary.
  - Determine the yield and enantiomeric excess (ee%) of the product.

## Data Presentation

The following tables summarize the performance of **(S,S)-TsDPEN**-based catalysts in the asymmetric hydrogenation and transfer hydrogenation of various ketones.

Table 1: Asymmetric Hydrogenation of Ketones

Substrate	Catalyst	S/C Ratio	H <sub>2</sub> Pressure (atm)	Temperature (°C)	Time (h)	Yield (%)	ee (%)	Product Configuration
4-Chromanone	Ru(OTf) -- INVALID-LINK-	1000	17	50	8	Quantitative	98	S[3]
α-Chloroacetophenone	Ru(OTf) -- INVALID-LINK-	1000	10	Not Specified	10	Not Specified	96	R[3]
Acetophenone	(S)-TolBINA P/(S,S)-DPEN- Ru(II)	2,400,000	45	30	48	Quantitative	80	R[3]

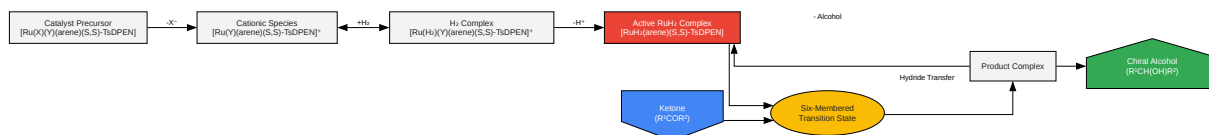
Table 2: Asymmetric Transfer Hydrogenation of Ketones

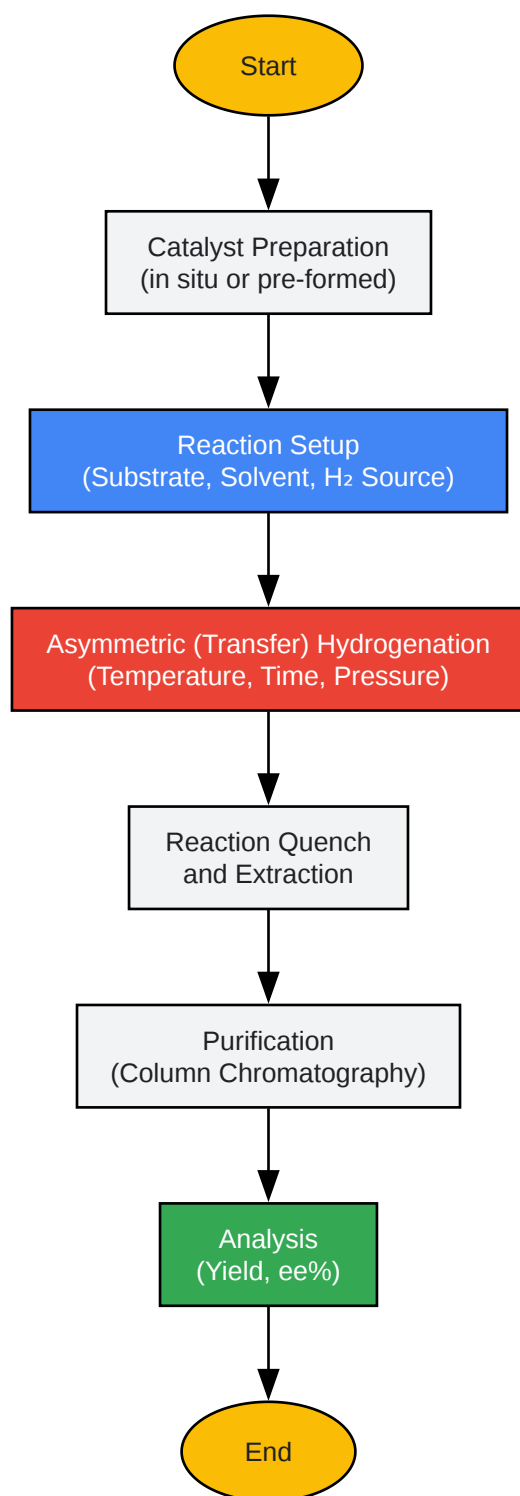
Substrate	Catalyst	S/C Ratio	Hydrogen Source	Temperature (°C)	Time (h)	Yield (%)	ee (%)	Product Configuration
Acetophenone	RuCl <sub>2</sub> -INVALID-LINK-	100	HCOOH/TEA	28	12	98	97	S
4-Chromanone	RuCl <sub>2</sub> -INVALID-LINK-	Not Specified	HCOOH/TEA	Not Specified	Not Specified	Quantitative	99	S[9]
Phenacyl chloride	RuCl <sub>2</sub> -INVALID-LINK-	Not Specified	HCOOH/TEA	Not Specified	Not Specified	Not Specified	98	R[9]
Racemic-benzoin	RuCl <sub>2</sub> -INVALID-LINK-	1000	HCOOH/TEA in DMF	40	24	>99	>99	syn

## Mandatory Visualizations

### Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism for the asymmetric hydrogenation of ketones by Ru-TsDPEN catalysts and a general experimental workflow.





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